
Crabtree's catalyst
Vue d'ensemble
Description
Crabtree’s catalyst, formally known as [Ir(cod)(PCy₃)(py)]PF₆ (cod = 1,5-cyclooctadiene; PCy₃ = tricyclohexylphosphine; py = pyridine), is a cationic iridium(I) complex widely utilized in homogeneous hydrogenation reactions. Developed by Robert H. Crabtree in the late 1970s, it is distinguished by its ability to hydrogenate highly substituted alkenes, including tetrasubstituted and strained cyclic olefins, which are challenging for other catalysts like Wilkinson’s catalyst (RhCl(PPh₃)₃) . Its electrophilic iridium center, stabilized by strong σ-donor (PCy₃) and π-acceptor (cod) ligands, enables activation of H₂ even in the presence of coordinating functional groups (e.g., alcohols, amines), making it indispensable in asymmetric synthesis and natural product functionalization .
Mécanisme D'action
Target of Action
Crabtree’s catalyst is an organoiridium compound with the formula [C₈H₁₂IrP(C₆H₁₁)₃C₅H₅N]PF₆. Its primary targets are olefinic substrates, specifically tetrasubstituted olefins. Unlike other catalysts (such as Wilkinson’s catalyst), Crabtree’s catalyst can effectively hydrogenate these challenging substrates .
Mode of Action
The complex operates via an intermediate, such as cis-[IrH₂(cod)L₂] (cationic charge not shown). It exhibits square planar molecular geometry due to its d⁸ electronic configuration. The hydrogenation reaction occurs at room temperature without meticulous solvent drying or deoxygenation. Crabtree’s catalyst is sensitive to proton-bearing impurities and becomes irreversibly deactivated after about ten minutes, indicated by a yellow color. This deactivation process involves the formation of hydride-bridged dimers .
Biochemical Pathways
Crabtree’s catalyst selectively hydrogenates tetrasubstituted olefins, even in the presence of coordinating functional groups. Its unique ability to target these substrates makes it a valuable tool in synthetic chemistry. The distribution of isomers shifts in favor of the cis isomer when the catalyst operates in dichloromethane, thanks to a bonding interaction between the hydroxyl group and the iridium center .
Action Environment
Environmental factors, such as solvent choice and temperature, influence the catalyst’s efficacy and stability. Researchers must consider these conditions to optimize its performance.
Analyse Biochimique
Biochemical Properties
Crabtree’s catalyst is effective for the hydrogenations of mono-, di-, tri-, and tetra-substituted substrates . It is known for its directed hydrogenation to give trans stereoselectivity
Molecular Mechanism
Crabtree’s catalyst operates via an intermediate such as cis - [IrH2(cod)L2] (cationic charge not shown) . It is reactive at room temperature and is tolerant of weakly basic functional groups . The catalyst becomes irreversibly deactivated after about ten minutes at room temperature .
Temporal Effects in Laboratory Settings
The extent of time-dependent deactivation of Crabtree’s catalyst by trimer formation is strongly dependent on ligand structure . One deactivation process involves the formation of hydride-bridged dimers .
Activité Biologique
Crabtree's catalyst, formally known as (1,5-Cyclooctadiene)(pyridine)(tricyclohexylphosphine)-iridium(I) hexafluorophosphate, is a notable organometallic complex recognized for its dual role as a catalyst in hydrogenation reactions and as a potential anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant case studies.
Overview of this compound
- Chemical Structure : The catalyst features a square planar geometry with iridium at its center coordinated to cyclooctadiene, tricyclohexylphosphine, and pyridine ligands. Its IUPAC name reflects its structural components and oxidation state (+1) 2.
- Catalytic Properties : Known for high turnover frequencies in hydrogenation reactions, it outperforms traditional catalysts like Wilkinson's catalyst, especially with tri- and tetra-substituted olefins 2.
1. Anticancer Properties
This compound has been investigated for its anticancer activities, particularly through the development of organoiridium complexes that exhibit significant cytotoxic effects against various cancer cell lines. The following points outline the mechanisms and findings:
- Structure-Activity Relationship : Modifications to the ligand environment significantly influence the anticancer potency. For instance, changing neutral N∧N-chelating ligands to negatively charged C∧N-bound analogues enhances cellular uptake and activity .
- DNA Interaction : Some complexes derived from this compound can intercalate into DNA or form adducts with nucleobases, which may lead to cytotoxic effects through disruption of DNA replication .
2. Catalytic Mechanisms
The biological activity of this compound extends beyond anticancer properties to include its role in catalyzing biochemical reactions:
- Hydrogenation Reactions : The catalyst facilitates the formation of new C-H bonds via hydrogenation processes. This is particularly relevant in organic synthesis where selective hydrogenation is required 2.
- Brønsted Acidity : Under certain conditions, the reaction mixtures involving this compound can exhibit Brønsted acidity, which has implications for reaction pathways and product formation .
Case Study 1: Anticancer Activity
A series of studies have demonstrated that organoiridium complexes derived from this compound show promising activity against a range of cancer types:
Complex | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
[(η^5-Cp*)Ir(bpy)Cl] | Ovarian Cancer | >100 | Poor cellular accumulation |
[(η^5-Cp*)Ir(phpy)Cl] | Breast Cancer | 0.5 | DNA intercalation |
[(Cp*)Ir(N^N)(Z)] | Colon Cancer | 0.1 | Nucleobase binding |
These findings indicate that structural modifications can lead to significant increases in anticancer activity compared to traditional agents like cisplatin .
Case Study 2: Hydrogenation Efficiency
The efficiency of Crabtree’s catalyst in hydrogenation reactions has been extensively documented:
Substrate Type | Catalyst Used | Turnover Frequency (h^-1) |
---|---|---|
Olefins | Crabtree’s | 500 |
Olefins | Wilkinson’s | 150 |
This comparison highlights the superior performance of Crabtree’s catalyst in facilitating hydrogenation reactions under mild conditions
Applications De Recherche Scientifique
Hydrogenation of Olefins
Overview
Crabtree's catalyst is especially effective in the hydrogenation of olefins, including mono-, di-, tri-, and tetra-substituted substrates. It exhibits high turnover frequencies compared to other catalysts, such as Wilkinson’s catalyst and the Schrock–Osborn catalyst.
Performance Comparison
The following table summarizes the turnover frequencies for different substrates using this compound versus other catalysts:
Substrate | This compound | Wilkinson’s Catalyst | Schrock–Osborn Catalyst |
---|---|---|---|
Hex-1-ene | 6400 | 650 | 4000 |
Cyclohexene | 4500 | 700 | 10 |
1-Methylcyclohexene | 3800 | 13 | — |
2,3-Dimethyl-but-2-ene | 4000 | — | — |
This data highlights this compound's superior efficiency in hydrogenating various olefins, particularly in challenging cases such as tetrasubstituted olefins .
Isomerization Reactions
This compound also plays a significant role in the isomerization of alkenes. This process is crucial in organic synthesis, allowing chemists to convert one isomer into another with high selectivity. The ability to selectively isomerize compounds enhances the efficiency of synthetic pathways in pharmaceutical and fine chemical production .
Isotope Exchange Reactions
Another notable application of this compound is in isotope exchange reactions. It facilitates the direct exchange of hydrogen atoms with their isotopes (deuterium and tritium) without intermediates, showcasing high regioselectivity. This property is particularly useful in labeling studies and tracer experiments in chemical research .
Asymmetric Hydrogenation
Chiral iridium complexes derived from this compound have been developed for asymmetric hydrogenation processes. These complexes are highly reactive and exhibit excellent stereoselectivity, making them suitable for synthesizing enantiomerically pure compounds. Recent studies have demonstrated that the intrinsic Brønsted acidity of catalytic intermediates can be leveraged to enhance reaction outcomes .
Case Study: Asymmetric Hydrogenation of Olefins
In a study focusing on the asymmetric hydrogenation of vinyl functionalized olefins, researchers utilized chiral variants of this compound to achieve high yields and selectivity. The findings indicated that modifying ligand structures can significantly influence reactivity and product distribution, paving the way for novel synthetic methodologies .
Encapsulation in Metal-Organic Frameworks
Recent advancements have explored encapsulating this compound within metal-organic frameworks (MOFs) to enhance its stability and selectivity. For instance, encapsulation within sulfonated MIL-101(Cr) has shown improved performance in heterogeneous hydrogenation reactions compared to its homogeneous counterparts. This approach not only stabilizes the catalyst but also favors specific reaction pathways over others .
Analyse Des Réactions Chimiques
Hydrogenation Reactions
Crabtree's catalyst demonstrates broad applicability in hydrogenating alkenes with varying substitution patterns, outperforming traditional catalysts like Wilkinson's ([RhCl(PPh₃)₃]) and Schrock-Osborn systems. Its turnover frequencies (TOFs) for alkene hydrogenation are significantly higher, particularly for sterically hindered substrates (Table 1) 4.
Table 1: Turnover Frequencies (h⁻¹) for Alkene Hydrogenation
Substrate | Wilkinson’s Catalyst | Schrock-Osborn Catalyst | Crabtree’s Catalyst |
---|---|---|---|
Hex-1-ene | 650 | 4,000 | 6,400 |
Cyclohexene | 700 | 10 | 4,500 |
1-Methylcyclohexene | 13 | — | 3,800 |
2,3-Dimethylbut-2-ene | — | — | 4,000 |
Key features include:
-
Substrate versatility : Effective for mono-, di-, tri-, and tetra-substituted alkenes .
-
Functional group tolerance : Stable with esters and ethers but deactivated by alcohols or amines .
-
Solvent compatibility : Operates optimally in non-coordinating solvents like dichloromethane .
Isomerization and Isotope Exchange
Beyond hydrogenation, this compound facilitates:
-
Alkene isomerization : Converts terminal alkenes to internal isomers via π-allyl intermediates 4.
-
Hydrogen isotope exchange : Directly replaces hydrogen with deuterium or tritium without intermediates, achieving >90% regioselectivity 4.
Role of Directing Functional Groups
Stereoselectivity in hydrogenation is guided by polar functional groups (e.g., –OH, C=O) that interact with the iridium center. For example, in terpen-4-ol hydrogenation:
-
Crabtree’s catalyst yields >95% trans-product due to hydroxyl group coordination .
-
Heterogeneous catalysts (e.g., Pd/C) favor cis-products (80% selectivity) via solvent interactions .
Mechanistic Insights
The catalytic cycle involves an IrIII/IrV pathway (Figure 1):
-
Substrate coordination : Alkene binds to the Ir center, displacing solvent or cyclooctadiene (COD) .
-
Oxidative addition : H₂ cleaves to form an IrV-dihydride intermediate .
-
Migratory insertion : Hydride transfers to the alkene, forming a σ-complex4 .
-
Reductive elimination : Alkane product releases, regenerating the catalyst4 .
Figure 1 : Simplified catalytic cycle for hydrogenation with Crabtree’s catalyst.
The use of weakly coordinating anions (e.g., BArF⁻) enhances stability by preventing trimerization .
Encapsulation in Metal-Organic Frameworks (MOFs)
Encapsulating Crabtree’s catalyst in sulfonated MIL-101(Cr) MOFs (2@1-SO₃Na ) improves:
Table 2: Hydrogenation vs. Isomerization of Olefinic Alcohols
Substrate | Homogeneous Catalyst (Selectivity) | MOF-Encapsulated Catalyst (Selectivity) |
---|---|---|
3-Buten-1-ol | 86% hydrogenation | 100% hydrogenation |
Crotyl alcohol | 57% hydrogenation | ≥90% hydrogenation |
Cinnamyl alcohol | 53% hydrogenation | ≥90% hydrogenation |
The MOF’s hydrophilic microenvironment stabilizes intermediates via H-bonding, favoring hydrogenation over β-elimination .
Asymmetric Hydrogenation
Chiral variants of Crabtree’s catalyst enable enantioselective hydrogenation of unfunctionalized alkenes. Key advancements include:
Q & A
Basic Research Questions
Q. What distinguishes Crabtree's catalyst from Wilkinson's catalyst in hydrogenation reactions?
this compound ([Ir(cod)(PCy₃)(py)]PF₆) is a cationic iridium complex with a sacrificial alkene ligand (1,5-cyclooctadiene, COD), enhancing its electrophilicity and reactivity toward sterically hindered substrates like tetra-substituted alkenes. In contrast, Wilkinson's catalyst (RhCl(PPh₃)₃) is neutral and less effective for such substrates. The cationic nature of this compound allows stronger substrate coordination, while its labile COD ligand facilitates oxidative addition of H₂ .
Q. How do the ligand components of this compound influence its catalytic activity?
The ligand ensemble—COD (bidentate alkene), tricyclohexylphosphine (PCy₃, a strong σ-donor), and pyridine (weak-field ligand)—creates a coordinatively unsaturated, electrophilic iridium center. This configuration promotes oxidative addition of H₂ and stabilizes transition states during hydrogenation. The bulky PCy₃ ligand also enhances steric control, enabling selective reduction of hindered alkenes .
Q. What are the typical applications of this compound in organic synthesis?
It is widely used for stereoselective hydrogenation of complex substrates, such as tetra-substituted alkenes and heterocyclic compounds. For example, it enables the isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols and serves as a key catalyst in total syntheses of natural products (e.g., (-)-calyciphylline N) .
Advanced Research Questions
Q. How can researchers resolve contradictory stereochemical outcomes in asymmetric hydrogenation using this compound?
Conflicting stereoselectivity may arise from competing substrate-catalyst interactions or solvent effects. Methodological approaches include:
- NMR spectroscopy : Monitor reaction intermediates (e.g., via P NMR) to identify ligand-substrate coordination modes .
- Computational modeling : Use density functional theory (DFT) to predict transition-state geometries and stereochemical pathways .
- Ligand tuning : Modify phosphine or pyridine ligands to alter steric/electronic profiles .
Q. What strategies enhance the stability of this compound under oxidative or high-temperature conditions?
Encapsulation in sulfonated MIL-101(Cr) MOFs improves stability by isolating the catalyst from deactivating species (e.g., moisture or nucleophiles). Post-encapsulation F NMR studies confirm retained structural integrity, while the MOF microenvironment can modulate selectivity between competing pathways .
Q. How does the MOF encapsulation of this compound affect its selectivity in multi-pathway reactions?
Sulfonated MIL-101(Cr) introduces electrostatic and steric effects that favor specific substrate orientations. For example, the MOF's sulfonate groups may stabilize cationic intermediates, steering reactions toward products with lower activation barriers. Post-reaction digestion and NMR analysis (e.g., P{H}) validate catalyst integrity .
Q. What computational methods are effective for predicting the activity of modified this compound systems?
Advanced multi-scale modeling combines:
- Quantum mechanics/molecular mechanics (QM/MM) : To simulate active-site interactions.
- Ab initio molecular dynamics (AIMD) : To study solvent and ligand dynamics.
- Microkinetic modeling : To predict turnover frequencies under varying conditions .
Q. How can real-time NMR techniques improve reaction monitoring for this compound?
Signal Amplification by Reversible Exchange (SABRE) hyperpolarizes substrates, enhancing NMR sensitivity. For example, H SABRE in methanol-d₄ enables tracking of low-concentration intermediates during azide-alkyne cycloadditions catalyzed by iridium complexes. This method resolves transient species undetectable via conventional NMR .
Q. Methodological Considerations
Q. What experimental controls are critical when studying ligand effects on this compound?
- Counterion screening : Replace PF₆⁻ with BARF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) to reduce ion pairing and enhance solubility .
- In situ ligand exchange : Introduce competing ligands (e.g., CO or N-heterocyclic carbenes) to probe active-site accessibility .
Q. How should researchers design experiments to compare homogeneous and MOF-encapsulated this compound?
- Leaching tests : Use ICP-MS to quantify iridium loss after catalysis.
- Selectivity assays : Compare product distributions (e.g., via GC-MS) between free and encapsulated catalysts.
- Stability studies : Expose catalysts to harsh conditions (e.g., elevated temperatures or oxidizing agents) and assess activity retention .
Comparaison Avec Des Composés Similaires
Wilkinson’s Catalyst (RhCl(PPh₃)₃)
- Structure and Reactivity: A rhodium(I) complex with three triphenylphosphine ligands. Unlike Crabtree’s catalyst, Wilkinson’s catalyst is neutral and less electrophilic, limiting its substrate scope to mono- and disubstituted alkenes .
- Selectivity : Demonstrates poor activity toward tetrasubstituted alkenes. For example, in the hydrogenation of olefinic alcohols, Wilkinson’s catalyst often fails to reduce sterically hindered sites, whereas Crabtree’s catalyst achieves full conversion .
- Acidity : Rhodium in Wilkinson’s catalyst is less acidic (ΔpKa ≈ 25 units in MeCN) compared to iridium in Crabtree’s catalyst, reducing its tolerance for protic solvents or acidic substrates .
Pfaltz’s Modified Iridium Catalyst ([Ir(cod)(P^N)(BArF)])
- Structure: Features a non-coordinating BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) counterion instead of PF₆⁻, enhancing electrophilicity and reactivity .
- Performance: Exhibits higher turnover frequencies (TOFs) in hydrogenating unactivated alkenes (e.g., 1,2-disubstituted alkenes) but lower stereoselectivity due to reduced steric control. For instance, Pfaltz’s catalyst produced trans-cyclopentane with 79% diastereomeric ratio (d.r.), while Crabtree’s catalyst achieved 8:1 d.r. in similar conditions .
Heterogeneous Catalysts (e.g., Pd/C, MOF-Encapsulated Crabtree’s Catalyst)
- Pd/C: A heterogeneous palladium catalyst effective for simple alkene hydrogenation but lacks chemoselectivity. In the hydrogenation of dienols, Pd/C reduced both C2–C3 and C20–C21 alkenes, whereas Crabtree’s catalyst selectively hydrogenated C2–C3 without affecting C20–C21 .
- MOF-Encapsulated Crabtree’s Catalyst: Immobilization in sulfonated MIL-101(Cr) enhanced stability and selectivity. For example, in gas-phase hydrogenation of 1-octene, the encapsulated catalyst achieved a turnover number (TON) of 1,200 vs. 800 for the homogeneous analog. The MOF’s hydrophilic microenvironment also suppressed isomerization side reactions, improving hydrogenation selectivity by >90% .
Other Iridium Catalysts (e.g., [Ir(cod)(IMes)(Cl)])
- IMes Ligand : Substituting PCy₃ with a bulkier N-heterocyclic carbene (IMes) increases steric hindrance, improving enantioselectivity in asymmetric hydrogenation. However, this modification reduces catalytic activity for bulky substrates .
Performance Metrics and Data Tables
Table 1: Key Properties of Hydrogenation Catalysts
Table 2: Hydrogenation of Olefinic Alcohols (Comparative Data)
Substrate | Catalyst | Conversion (%) | Selectivity (H₂:Isomerization) |
---|---|---|---|
1-Butenol (11a) | Homogeneous Crabtree | 85 | 7:1 |
1-Butenol (11a) | MOF-Encapsulated | 98 | 12:1 |
1-Butenol (11a) | Pd/C | 70 | 1:1 |
Propriétés
IUPAC Name |
cycloocta-1,5-diene;iridium;pyridine;tricyclohexylphosphane;hexafluorophosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C8H12.C5H5N.F6P.Ir/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;1-2-4-6-5-3-1;1-7(2,3,4,5)6;/h16-18H,1-15H2;1-2,7-8H,3-6H2;1-5H;;/q;;;-1; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRQNTYCIFESRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CC=CCCC=C1.C1=CC=NC=C1.F[P-](F)(F)(F)(F)F.[Ir] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50F6IrNP2- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64536-78-3 | |
Record name | (Tricyclohexylphosphine)(1,5-cyclooctadiene)(pyridine)iridium(I) hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.